METHYL 3-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
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Overview
Description
Methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of METHYL 3-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: This compound shares the trifluoromethyl group and the benzoate ester but lacks the pyrazole ring and the aminosulfonyl group.
Methyl 3-(5-(4-(aminosulfonyl)phenyl)-2-furyl)-2-cyanoacrylate: This compound has a similar structure but includes a cyanoacrylate group instead of the pyrazole ring.
Uniqueness
Methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the pyrazole ring and the aminosulfonyl group contribute to its potential as a pharmaceutical agent .
Properties
Molecular Formula |
C23H16F3N3O6S |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
methyl 3-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H16F3N3O6S/c1-34-22(31)14-4-2-3-13(11-14)19-10-7-16(35-19)12-18-20(23(24,25)26)28-29(21(18)30)15-5-8-17(9-6-15)36(27,32)33/h2-12H,1H3,(H2,27,32,33)/b18-12- |
InChI Key |
WPZWOTQKHNWHIM-PDGQHHTCSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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